Dyrk1A-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dyrk1A-IN-6 is a compound that acts as an inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a protein kinase involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Overexpression of DYRK1A has been linked to several diseases, including Down syndrome, Alzheimer’s disease, and certain cancers .
Preparation Methods
The synthesis of Dyrk1A-IN-6 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically includes:
Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as condensation, cyclization, and functional group transformations.
Final Coupling: The final step involves coupling the intermediates under controlled conditions to form this compound.
Industrial production methods for this compound would involve scaling up these synthetic routes while ensuring consistency, safety, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing stringent quality control measures.
Chemical Reactions Analysis
Dyrk1A-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives of this compound with modified functional groups.
Scientific Research Applications
Dyrk1A-IN-6 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DYRK1A and its effects on various biochemical pathways.
Biology: Employed in research to understand the role of DYRK1A in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with DYRK1A overexpression, such as Down syndrome, Alzheimer’s disease, and certain cancers
Industry: Utilized in the development of new drugs and therapeutic strategies targeting DYRK1A.
Mechanism of Action
Dyrk1A-IN-6 exerts its effects by inhibiting the kinase activity of DYRK1A. This inhibition occurs through the binding of this compound to the ATP-binding pocket of DYRK1A, preventing the phosphorylation of its substrates. The molecular targets and pathways involved include the regulation of transcription factors, cell cycle proteins, and signaling molecules that control cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Dyrk1A-IN-6 is compared with other DYRK1A inhibitors, such as harmine, leucettine L41, and INDY. While these compounds also inhibit DYRK1A, this compound is unique in its binding affinity, selectivity, and potential therapeutic applications. Similar compounds include:
Harmine: A natural beta-carboline alkaloid with DYRK1A inhibitory activity.
Leucettine L41: A synthetic compound with potent DYRK1A inhibition.
INDY: A synthetic inhibitor with high selectivity for DYRK1A
This compound stands out due to its unique chemical structure, which allows for specific interactions with the ATP-binding pocket of DYRK1A, leading to effective inhibition and potential therapeutic benefits.
Properties
Molecular Formula |
C22H19NO9 |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
[6,8-dihydroxy-3-(3,4,5-trihydroxyphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(3,4,5-trihydroxyphenyl)methanone |
InChI |
InChI=1S/C22H19NO9/c24-12-1-9-2-14(10-3-16(26)20(30)17(27)4-10)23(8-13(9)15(25)7-12)22(32)11-5-18(28)21(31)19(29)6-11/h1,3-7,14,24-31H,2,8H2 |
InChI Key |
KAZTZWJRACUQJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(CC2=C1C=C(C=C2O)O)C(=O)C3=CC(=C(C(=C3)O)O)O)C4=CC(=C(C(=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.